2-(6-(3-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(4-methoxybenzyl)acetamide
Description
The compound 2-(6-(3-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(4-methoxybenzyl)acetamide is a structurally complex molecule featuring a 1,2,6-thiadiazinan ring system with a sulfone group (1,1-dioxido), a 3-chlorobenzyl substituent, and an N-(4-methoxybenzyl)acetamide moiety. The 1,1-dioxido group likely enhances solubility and metabolic stability, while the chlorobenzyl and methoxybenzyl groups contribute to target binding via hydrophobic and electronic interactions .
Properties
IUPAC Name |
2-[6-[(3-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-28-19-8-6-16(7-9-19)13-22-20(25)15-24-11-3-10-23(29(24,26)27)14-17-4-2-5-18(21)12-17/h2,4-9,12H,3,10-11,13-15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRMVQRKFXPLDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2CCCN(S2(=O)=O)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-(3-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(4-methoxybenzyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure includes a thiadiazinan ring, which is known for various pharmacological properties, and substituents such as chlorobenzyl and methoxy groups that may enhance its biological efficacy.
Structural Characteristics
The molecular formula of the compound is , indicating a complex structure with multiple functional groups. The presence of the thiadiazinan ring contributes to its unique pharmacological profile.
| Feature | Description |
|---|---|
| Molecular Formula | |
| Thiadiazinan Ring | Key structural component |
| Chlorobenzyl Group | Enhances biological activity |
| Methoxy Group | Potentially increases lipophilicity |
Biological Activity Overview
Preliminary studies suggest that this compound exhibits a range of biological activities including antimicrobial, antifungal, and potential anticancer effects. The unique combination of structural features is believed to contribute to these activities.
Antimicrobial Activity
Research indicates that compounds with thiadiazinan rings often demonstrate significant antimicrobial properties. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains.
Antifungal Properties
Thiadiazole derivatives are known for their antifungal activity. The incorporation of the chlorobenzyl group may enhance this activity by improving the compound's ability to penetrate fungal cell walls.
Anticancer Potential
The mechanism of action may involve the inhibition of key enzymes or modulation of signaling pathways relevant to cancer cell proliferation. In vitro studies on similar compounds have shown promising results in inhibiting cancer cell lines.
The proposed mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : It could interact with specific receptors, altering cellular signaling and potentially leading to apoptosis in cancer cells.
- Gene Expression Alteration : The compound may influence the expression of genes associated with cell growth and differentiation.
Case Studies and Research Findings
Recent studies have focused on synthesizing similar compounds and evaluating their biological activities:
-
Study on Thiadiazole Derivatives :
- Investigated the antimicrobial properties of various thiadiazole derivatives.
- Found that modifications in substituents significantly affected their potency against bacterial strains.
-
Anticancer Activity Assessment :
- Evaluated the cytotoxic effects of related compounds on different cancer cell lines.
- Results indicated that certain derivatives showed IC50 values in the low micromolar range, suggesting strong anticancer potential.
-
Molecular Docking Studies :
- Computational methods were employed to predict binding affinities to target enzymes.
- Results supported the hypothesis that structural modifications could enhance binding efficacy and selectivity.
Comparison with Similar Compounds
Key Observations :
- Core Structure Influence : The imidazothiazole core in 5l demonstrates potent cytotoxicity (IC50 = 1.4 μM against MDA-MB-231), attributed to VEGFR2 inhibition . In contrast, the thiadiazinan core in the target compound may offer distinct pharmacokinetic profiles due to sulfone groups enhancing polarity .
- Substituent Effects : The 4-methoxybenzyl group in 5l improves selectivity for cancer cells over HepG2, suggesting that the 4-methoxy position in the target compound’s benzyl group may similarly enhance specificity . Replacing 4-chlorophenyl (5l) with 3-chlorobenzyl (target) could alter steric interactions with target proteins.
Thiadiazinan and Thiazolidine Derivatives
and highlight structurally related thiadiazinan derivatives:
- Compound : 2-[6-(4-Chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-methoxybenzyl)acetamide differs from the target compound only in substituent positions (4-chloro vs. 3-chloro on benzyl; 3-methoxy vs. 4-methoxy on benzyl). Positional isomerism here may affect binding affinity due to differences in electronic distribution and steric hindrance.
- Compound: 6-[(4R)-4-Methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl]isoquinoline-1-carbonitrile is a SARM (selective androgen receptor modulator), underscoring the therapeutic relevance of the thiadiazinan scaffold .
Thiazolo[3,2-a]pyrimidine and Quinazoline Derivatives ()
While structurally distinct, compounds 11a, 11b, and 12 in share functional groups (e.g., cyano, methoxy) with the target molecule:
- 11a : Features a 2,4,6-trimethylbenzylidene group; IR and NMR data confirm hydrogen bonding and conjugation effects from substituents .
Research Findings and Implications
- Cytotoxicity : The imidazothiazole derivative 5l () outperforms sorafenib in MDA-MB-231 inhibition, suggesting that the target compound’s thiadiazinan core, combined with optimized substituents, may offer similar or improved efficacy .
- Synthetic Feasibility : High yields (72–81%) for imidazothiazoles () indicate that analogous synthetic routes (e.g., coupling reactions, cyclization) could be adapted for the target compound .
- Therapeutic Potential: Thiadiazinan derivatives’ role as SARMs () and kinase inhibitors () positions the target compound as a candidate for oncology or hormone therapy applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
